5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of indazole and thiophene. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reaction: The final step involves coupling the indazole and thiophene rings through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions are common.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways: It could modulate signaling pathways such as the NF-κB pathway or MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(1H-indazol-5-yl)thiophene-2-carboxamide
- 5-methyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide
- 5-ethyl-N-(1H-indazol-6-yl)thiophene-3-carboxamide
Uniqueness
5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position of the thiophene ring and the indazole moiety at the 3-position of the carboxamide group provides distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
5-ethyl-N-(1H-indazol-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-12-6-10(8-19-12)14(18)16-11-3-4-13-9(5-11)7-15-17-13/h3-8H,2H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHVIHROFWQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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